molecular formula C17H19FN2O3 B1385055 N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide CAS No. 1020055-41-7

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Cat. No. B1385055
CAS RN: 1020055-41-7
M. Wt: 318.34 g/mol
InChI Key: UBLFXMWQYPANJQ-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide” is a chemical compound with the molecular formula C17H19FN2O3 and a molecular weight of 318.34 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide” consists of a benzamide core with a fluorophenyl group and an ethoxyethoxy group attached .

Scientific Research Applications

Comprehensive Analysis of Benzamide Derivatives Applications: Benzamide derivatives are a class of compounds with a wide range of applications in various fields of scientific research. While specific information on N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is not readily available, we can infer potential applications based on the general uses of benzamide derivatives. Below are detailed sections focusing on unique applications:

Pharmaceutical Research

Benzamide derivatives are known for their therapeutic potential and have been explored for various medicinal purposes. They serve as important intermediates in drug development, particularly in the synthesis of benzimidazole derivatives, which have applications in treating a variety of ailments .

Material Science

These compounds are utilized in material science, especially in chemosensing, crystal engineering, and fluorescence applications. Their unique properties make them suitable for developing new materials with specific characteristics .

Polymer Synthesis

Benzamides play a crucial role as intermediates in the synthesis of dyes and polymers. Their chemical structure allows for the creation of polymers with desired properties for industrial use .

Corrosion Science

In corrosion science, benzamide derivatives are employed to study and develop corrosion inhibitors. These compounds help protect materials from degradation due to chemical reactions with their environment .

Organic Reactions

They are also used as intermediates in organic reactions, aiding in the synthesis of complex organic compounds. This application is crucial for advancing organic chemistry research .

Asymmetric Catalysis

Benzamide derivatives serve as ligands in asymmetric catalysis, which is essential for producing enantiomerically pure substances used in various chemical industries .

Antioxidant and Antibacterial Activities

Recent studies have synthesized novel benzamide compounds to explore their antioxidant and antibacterial activities, indicating their potential use in developing new treatments and preservatives .

Antiviral Research

Some benzamide derivatives have been designed and synthesized as inhibitors against deubiquitinase enzymes of viruses, showing promise in antiviral drug development .

Mechanism of Action

The mechanism of action of “N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide” is not clear from the available information. It’s used for research purposes , but further studies are needed to understand its specific biological activities.

Safety and Hazards

The safety and hazards associated with “N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide” are not specified in the available information. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-15-11-12(19)7-8-14(15)18/h3-8,11H,2,9-10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLFXMWQYPANJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

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